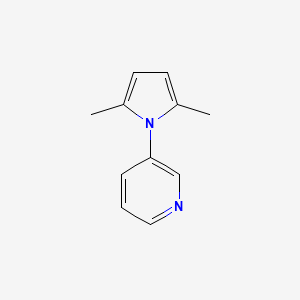![molecular formula C18H30F3NSn B2833665 Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane CAS No. 1403367-47-4](/img/structure/B2833665.png)
Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane is a chemical compound with the molecular formula C18H30F3NSn. It is known for its unique combination of properties that make it valuable in various scientific research applications, particularly in the fields of catalysis, organic synthesis, and materials science.
Vorbereitungsmethoden
The synthesis of Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane typically involves the reaction of 6-(trifluoromethyl)pyridine with tributyltin chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the stannane compound. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tributyltin group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different oxidation products.
Coupling Reactions: It is often used in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane has diverse applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, enhancing the efficiency and selectivity of the processes.
Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism by which Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane exerts its effects involves its ability to participate in various chemical reactions. The tributyltin group acts as a leaving group in substitution reactions, while the trifluoromethyl group imparts unique electronic properties to the compound. These properties enable the compound to interact with specific molecular targets and pathways, facilitating its use in catalysis and organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane can be compared with other similar compounds, such as:
Tributylstannyl-2-trifluoromethylpyridine: Similar in structure but differs in the position of the trifluoromethyl group.
Tributylstannyl-4-trifluoromethylpyridine: Another isomer with the trifluoromethyl group at a different position on the pyridine ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and properties compared to its isomers.
Eigenschaften
IUPAC Name |
tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N.3C4H9.Sn/c7-6(8,9)5-3-1-2-4-10-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKBOCHMLBTELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30F3NSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
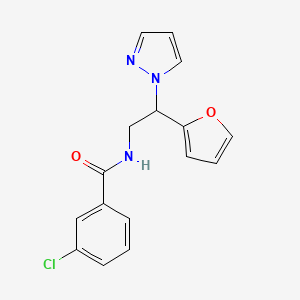
![Ethyl 4-oxo-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butanoate](/img/structure/B2833583.png)

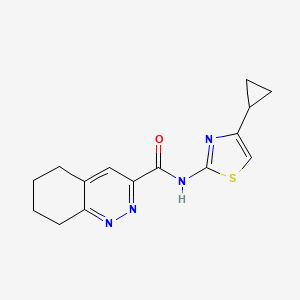
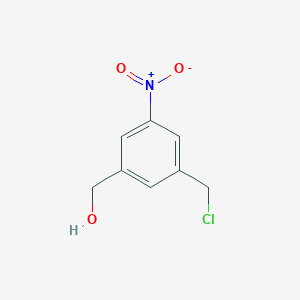
![N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}benzamide](/img/structure/B2833590.png)
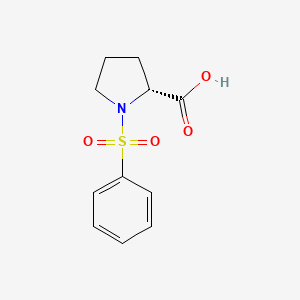
![3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2833595.png)
![2-methyl-N-(2-(trifluoromethyl)phenyl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2833597.png)
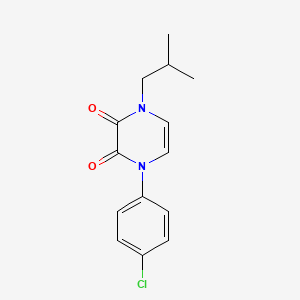
![2-Ethyl-5-((4-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2833599.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2833600.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2833601.png)
